molecular formula C9H8ClN3O4 B2735622 Methyl chloro[(2-nitrophenyl)hydrazono]acetate CAS No. 899028-52-5

Methyl chloro[(2-nitrophenyl)hydrazono]acetate

Cat. No.: B2735622
CAS No.: 899028-52-5
M. Wt: 257.63
InChI Key: MMNTWYIQEDRPRS-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl chloro[(2-nitrophenyl)hydrazono]acetate is a useful research compound. Its molecular formula is C9H8ClN3O4 and its molecular weight is 257.63. The purity is usually 95%.
BenchChem offers high-quality Methyl chloro[(2-nitrophenyl)hydrazono]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl chloro[(2-nitrophenyl)hydrazono]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2Z)-2-chloro-2-[(2-nitrophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O4/c1-17-9(14)8(10)12-11-6-4-2-3-5-7(6)13(15)16/h2-5,11H,1H3/b12-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNTWYIQEDRPRS-WQLSENKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Protocol for the synthesis of Methyl chloro[(2-nitrophenyl)hydrazono]acetate

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines the synthesis protocol for Methyl chloro[(2-nitrophenyl)hydrazono]acetate , a specialized hydrazonoyl chloride derivative. This class of compounds serves as a critical intermediate in heterocyclic chemistry, particularly for the generation of nitrilimines used in 1,3-dipolar cycloadditions to synthesize pyrazoles and other nitrogenous heterocycles.

Disclaimer: This protocol is adapted from established methodologies for the ethyl ester analog (a known intermediate in the synthesis of anticoagulants like Apixaban). The chemistry of the methyl ester is functionally identical, though solubility profiles may differ slightly.

Executive Summary & Mechanism

The synthesis utilizes a modified Japp-Klingemann reaction , involving the coupling of a diazonium salt with an activated methylene compound (methyl 2-chloroacetoacetate) followed by in situ deacetylation.

  • Step 1: Diazotization. 2-Nitroaniline is converted to its diazonium chloride using sodium nitrite in hydrochloric acid.

  • Step 2: Coupling & Deacetylation. The diazonium species attacks the nucleophilic carbon of methyl 2-chloroacetoacetate. The resulting intermediate undergoes hydrolytic cleavage of the acetyl group (favored by the buffering base), yielding the target hydrazonoyl chloride.

Safety & Handling (Critical)

  • Diazo Hazards: Diazonium salts are potentially unstable and shock-sensitive when dry. Do not let the diazonium salt dry out; process immediately in solution.

  • Toxicity: 2-Nitroaniline is toxic by inhalation, ingestion, and skin contact. Hydrazonoyl chlorides are potent skin irritants and lachrymators.

  • Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.

Experimental Workflow Visualization

SynthesisWorkflow Start Start: 2-Nitroaniline Diazotization Diazotization (NaNO2, HCl, < 5°C) Start->Diazotization DiazoSalt Intermediate: 2-Nitrobenzenediazonium Cl Diazotization->DiazoSalt Electrophilic Species Generated Reaction Japp-Klingemann Coupling (0-5°C, pH 4-5) DiazoSalt->Reaction CouplingPrep Prepare Coupling Buffer (Me-2-Chloroacetoacetate + NaOAc) CouplingPrep->Reaction Nucleophile Source Deacetylation In-situ Deacetylation (-AcOH) Reaction->Deacetylation Tetrahedral Intermediate Precipitation Precipitation of Product Deacetylation->Precipitation Loss of Acetyl Group Filtration Filtration & Washing (Cold Water/EtOH) Precipitation->Filtration FinalProduct Final Product: Methyl chloro[(2-nitrophenyl)hydrazono]acetate Filtration->FinalProduct

Figure 1: Logical flow of the modified Japp-Klingemann synthesis for hydrazonoyl chlorides.

Materials & Stoichiometry

ComponentRoleEquiv.Notes
2-Nitroaniline Starting Material1.0Limiting reagent.
Hydrochloric Acid (12N) Acid Source2.5 - 3.0Excess required to maintain acidic medium for diazotization.
Sodium Nitrite (NaNO₂) Reagent1.1Prepare as 40% w/v aqueous solution.
Methyl 2-chloroacetoacetate Coupling Partner1.05Slight excess ensures complete consumption of diazo species.
Sodium Acetate (NaOAc) Buffer/Base2.0 - 2.5Buffers reaction to pH 4-5 to promote coupling and deacetylation.
Ethanol/Water SolventN/A1:1 mixture often used for solubility balance.

Detailed Protocol

Phase A: Preparation of 2-Nitrobenzenediazonium Chloride
  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, charge 2-Nitroaniline (13.8 g, 100 mmol) and Water (30 mL).

  • Acidification: Add Conc. HCl (25 mL) slowly. The amine may form a hydrochloride salt slurry.

  • Cooling: Cool the mixture to 0–5 °C using an ice/salt bath.

  • Diazotization: Dropwise add a solution of Sodium Nitrite (7.6 g, 110 mmol) in water (15 mL), maintaining the internal temperature below 5 °C .

  • Clarification: Stir for 30 minutes. If the solution is not clear, filter quickly through glass wool to remove unreacted amine particles. Keep the filtrate cold.

Phase B: Preparation of the Coupling Agent
  • In a separate 1 L beaker, dissolve Sodium Acetate trihydrate (34 g, 250 mmol) in Water (100 mL) and Ethanol (100 mL).

  • Add Methyl 2-chloroacetoacetate (15.8 g, 105 mmol) to this buffered solution.

  • Cool this mixture to 0–5 °C .

Phase C: Coupling Reaction
  • Addition: Slowly pour the cold diazonium salt solution (from Phase A) into the stirred coupling agent solution (Phase B) over 20–30 minutes.

    • Note: A colored precipitate (yellow/orange) usually forms immediately.

  • Reaction: Stir the mixture at 0–5 °C for 2 hours , then allow it to warm to room temperature over 1 hour. The pH should be monitored; if it drops below 4, add additional sodium acetate.

  • Completion: The reaction is complete when the diazonium salt is consumed (test with alkaline

    
    -naphthol paper – no red color) and the intermediate deacytlates.
    
Phase D: Isolation and Purification
  • Filtration: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake copiously with cold water (3 x 50 mL) to remove inorganic salts and acetic acid byproducts. Follow with a small wash of cold 50% Ethanol to remove unreacted organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40–45 °C for 12 hours.

    • Caution: Do not overheat, as hydrazonoyl chlorides can degrade.

  • Recrystallization (Optional): If higher purity is required (e.g., >98% for kinetics studies), recrystallize from Ethanol or Ethyl Acetate/Hexane.

Quality Control & Characterization

TestExpected ResultPurpose
Appearance Yellow to Orange solidVisual check. Darkening indicates decomposition.
Melting Point ~130–135 °C (Est.)Verify identity against literature for analogs.
HPLC Purity > 95% (Area %)Quantitative purity assessment.
1H NMR (CDCl₃)

~3.9 (s, 3H, OMe), ~8.0-8.2 (m, Ar-H), ~11.0 (s, NH)
Confirm structure and absence of acetyl group (no methyl ketone peak).

References

  • Patil, P., et al. (2025).[1] "A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban."[1] Asian Journal of Chemistry, 37(7), 1707-1712.[1]

  • Google Patents. (2014). "WO2014108919A2 - Novel Intermediate and Polymorphs...". Google Patents.

  • PubChem. (2025).[2] "Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate Compound Summary." National Library of Medicine.

Sources

Synthesis of pyrazole derivatives using Methyl chloro[(2-nitrophenyl)hydrazono]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Pyrazole Derivatives via Methyl chloro[(2-nitrophenyl)hydrazono]acetate

Executive Summary

This guide details the synthesis of functionalized pyrazoles using Methyl chloro[(2-nitrophenyl)hydrazono]acetate (referred to herein as the Hydrazonoyl Chloride Precursor ). This reagent serves as a stable precursor for the in situ generation of a reactive nitrile imine 1,3-dipole .[1]

The method exploits a base-mediated dehydrohalogenation followed by a [3+2] cycloaddition (Huisgen reaction) with dipolarophiles. This pathway is preferred in drug discovery for its high regioselectivity and ability to install diverse functionalities (e.g., esters, trifluoromethyl groups) on the pyrazole core, a scaffold ubiquitous in anti-inflammatory (e.g., Celecoxib) and anticoagulant (e.g., Apixaban) therapeutics.

Mechanistic Principles

The reaction proceeds via a Nitrile Imine intermediate.[2][3] The mechanism is distinct from standard hydrazine condensations because it proceeds through a concerted cycloaddition or a stepwise Michael-type addition followed by cyclization, depending on the dipolarophile.[1]

Core Pathway:
  • Activation: A base (Triethylamine) removes the acidic hydrazone proton.

  • Elimination: Loss of the chloride ion generates the transient Nitrile Imine (1,3-dipole) .

  • Cycloaddition: The dipole reacts with an olefinic or acetylenic dipolarophile (e.g., ethyl acetoacetate enol, acetylacetone) to form the pyrazole ring.

ReactionMechanism Precursor Hydrazonoyl Chloride (Precursor) Dipole Nitrile Imine (1,3-Dipole) Precursor->Dipole - HCl Base Base (Et3N) Base->Dipole Promotes Intermediate Pyrazoline Intermediate Dipole->Intermediate + Dipolarophile Reagent Dipolarophile (e.g., Enolate/Alkyne) Reagent->Intermediate Product Final Pyrazole Derivative Intermediate->Product - H2O / Oxidation

Figure 1: Mechanistic pathway from hydrazonoyl chloride to pyrazole via nitrile imine generation.[1]

Experimental Protocols

Safety & Handling
  • Hazard: Hydrazonoyl chlorides are skin irritants and lachrymators. The 2-nitro group adds potential shock sensitivity to dry residues.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Waste: Dispose of halogenated organic waste separately.

Preparation of Precursor (If not purchased)

Note: If the specific methyl ester is unavailable, it is synthesized via the Japp-Klingemann reaction.

  • Diazotization: React 2-nitroaniline (10 mmol) with NaNO₂/HCl at 0–5 °C to form the diazonium salt.

  • Coupling: Add the diazonium salt dropwise to a solution of Methyl 2-chloroacetoacetate (10 mmol) and Sodium Acetate (buffered pH 5) in Ethanol/Water.

  • Isolation: The acetyl group cleaves in situ (or upon slight warming), precipitating Methyl chloro[(2-nitrophenyl)hydrazono]acetate . Recrystallize from Ethanol.[1][4][5]

Synthesis of Pyrazole Derivatives (General Protocol)

Reagents:

  • Precursor: Methyl chloro[(2-nitrophenyl)hydrazono]acetate (1.0 equiv)

  • Dipolarophile: Ethyl acetoacetate, Acetylacetone, or Enaminone (1.1 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv) or Sodium Ethoxide (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Dioxane (anhydrous)

Step-by-Step Workflow:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol (approx. 257 mg) of the Hydrazonoyl Chloride Precursor in 20 mL of Ethanol .

  • Addition: Add 1.1 mmol of the chosen dipolarophile (e.g., Ethyl acetoacetate).

  • Activation: Add 1.2 mmol of Triethylamine dropwise over 5 minutes.

    • Observation: A slight exotherm or color change (often to deep orange/red) indicates nitrile imine formation.

  • Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting chloride spot should disappear.

  • Workup:

    • Method A (Precipitation): Cool to room temperature.[1] Pour into 50 mL ice-water containing drops of HCl (to neutralize TEA). Filter the solid precipitate.[4][6][7]

    • Method B (Extraction): Remove solvent in vacuo.[1] Redissolve in DCM, wash with water, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from EtOH/DMF or perform Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Start Start: Dissolve Precursor in Ethanol/Dioxane AddReagents Add Dipolarophile + TEA (Dropwise) Start->AddReagents Reflux Reflux 4-6 Hours (TLC Monitor) AddReagents->Reflux Quench Pour into Ice-Water (Acidify slightly) Reflux->Quench Isolate Filter Solid or Extract (DCM) Quench->Isolate

Figure 2: Operational workflow for the synthesis of pyrazoles.[1]

Scope and Derivative Data

The versatility of this precursor allows for various substitution patterns on the pyrazole ring (positions 3, 4, and 5).

Dipolarophile (Reagent)Product TypeSubstituents (C-4 / C-5)Expected Yield
Ethyl Acetoacetate Pyrazole-4-carboxylate4-COOEt, 5-Methyl75–85%
Acetylacetone 4-Acetyl-pyrazole4-COCH₃, 5-Methyl80–90%
Ethyl Cyanoacetate 4-Cyano-5-aminopyrazole4-CN, 5-NH₂ (via rearrangement)60–75%
Enaminones 4-Unsubstituted Pyrazole4-H, 5-Aryl70–80%

Characterization Validation (Example for Acetylacetone derivative):

  • ¹H NMR (CDCl₃): Look for the disappearance of the hydrazone NH (broad, >10 ppm) and the appearance of the pyrazole ring protons or specific substituents (e.g., methyl singlets at ~2.3–2.5 ppm).

  • IR: Disappearance of the hydrazonoyl C=N band; appearance of sharp ester/ketone C=O bands (~1700 cm⁻¹).

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Nitrile imine dimerization (formation of tetrazines) competes with cycloaddition.

    • Solution: Use a slight excess of the dipolarophile and add the base very slowly (syringe pump) to keep the instantaneous concentration of the dipole low.

  • Oily Product:

    • Cause: Trapped solvent or TEA salts.[1]

    • Solution: Triturate the oil with cold ethanol or diethyl ether to induce crystallization.

  • Regioselectivity Issues:

    • Insight: The reaction with unsymmetrical alkynes/alkenes is generally regioselective, controlled by the electronics of the nitrile imine (LUMO) and the dipolarophile (HOMO). The 2-nitrophenyl group is electron-withdrawing, lowering the LUMO energy of the dipole, favoring reaction with electron-rich dipolarophiles.[1]

References

  • Shawali, A. S. (1993). Reactions of Hydrazonoyl Halides. Chemical Reviews, 93(8), 2731–2777.

  • Shawali, A. S., & Mosselhi, M. A. (2003). Hydrazonoyl halides: Useful building blocks for the synthesis of arylazoheterocycles. Journal of Heterocyclic Chemistry, 40(5), 725–746.

  • Mavrova, A. T., et al. (2009). Synthesis and antitrichinellosis activity of some new 1,3,5-trisubstituted pyrazoles. Bioorganic & Medicinal Chemistry, 17(17), 6399–6407.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21829645 (Ethyl analog reference). [8]

Sources

Base-mediated dehydrochlorination conditions for Methyl chloro[(2-nitrophenyl)hydrazono]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Base-Mediated Dehydrochlorination of Methyl chloro[(2-nitrophenyl)hydrazono]acetate for the In Situ Generation of Nitrilimines

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the base-mediated dehydrochlorination of Methyl chloro[(2-nitrophenyl)hydrazono]acetate, a hydrazonoyl halide. This reaction is a cornerstone method for the in situ generation of highly reactive nitrilimine intermediates. Nitrilimines are valuable 1,3-dipoles extensively used in the synthesis of nitrogen-containing heterocycles, particularly through [3+2] cycloaddition reactions.[1][2] This guide elucidates the underlying chemical principles, details the critical parameters for experimental design, and presents a robust, step-by-step protocol. Authored from the perspective of a Senior Application Scientist, it emphasizes the causality behind procedural steps, ensuring scientific integrity and reproducibility for applications in medicinal chemistry and materials science.

Part 1: Chemical Principles & Reaction Mechanism

The dehydrochlorination of hydrazonoyl halides is a classic and efficient method for generating nitrilimines, which are typically too reactive to be isolated.[3][4] The process involves a 1,3-elimination reaction facilitated by a non-nucleophilic base.

The Dehydrochlorination Mechanism

The reaction is initiated by the abstraction of the acidic proton from the nitrogen atom of the hydrazonoyl chloride by a base, typically a tertiary amine like triethylamine (Et₃N). This deprotonation forms a transient anionic intermediate. Subsequently, this intermediate undergoes a rapid elimination of the chloride ion to yield the nitrilimine, a charge-separated 1,3-dipolar species.[4][5] The driving force for this step is the formation of a stable triethylammonium chloride salt and the generation of the conjugated nitrilimine system.

G cluster_process Mechanism Reactant Methyl chloro[(2-nitrophenyl)hydrazono]acetate Intermediate Anionic Intermediate Reactant->Intermediate Proton Abstraction Base Triethylamine (Et₃N) Base->Intermediate Product Nitrilimine (1,3-Dipole) Intermediate->Product Chloride Elimination Byproduct Et₃NH⁺Cl⁻

The Nature of Nitrilimines

Nitrilimines (R-C≡N⁺-N⁻-R') are versatile synthetic intermediates characterized by their 1,3-dipolar nature.[1][2] Their electronic structure includes significant resonance contributions from dipolar and carbene-like forms, which dictates their reactivity.[6] Due to their high reactivity, they are almost always generated in situ and immediately "trapped" by a suitable reaction partner.[1] If a trapping agent (a dipolarophile) is not present, nitrilimines can undergo dimerization to form dihydrotetrazines.[1]

The primary application of nitrilimines is in 1,3-dipolar cycloaddition reactions, a powerful tool for constructing five-membered heterocyclic rings like pyrazoles and pyrazolines.[7][8]

Part 2: Experimental Design & Parameter Optimization

The success of the dehydrochlorination and subsequent trapping reaction hinges on the careful selection of experimental parameters. The goal is to generate the nitrilimine at a controlled rate that matches the rate of its consumption by the trapping agent, thereby minimizing side reactions.

Choice of Base

The selection of the base is critical. The ideal base should be strong enough to deprotonate the hydrazone but not nucleophilic enough to attack the electrophilic carbon of the hydrazonoyl chloride, which would lead to unwanted side products.

  • Triethylamine (Et₃N): This is the most commonly used base for this transformation.[3][9] Its steric bulk hinders its nucleophilicity, making it an excellent choice. The resulting triethylammonium chloride byproduct is often insoluble in common reaction solvents and can be easily removed by filtration.

  • Pyridine: Can also be used, but its lower basicity may require harsher conditions.[10]

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): While effective in some systems, their poor solubility in many organic solvents can lead to heterogeneous reaction mixtures and slower reaction rates.[11]

Insight: For Methyl chloro[(2-nitrophenyl)hydrazono]acetate, triethylamine offers the best balance of reactivity and clean reaction profiles. An excess of the base (1.1 to 1.5 equivalents) is recommended to drive the reaction to completion and neutralize the generated HCl.

Solvent Selection

The solvent must be inert to the highly reactive nitrilimine intermediate and capable of dissolving the hydrazonoyl halide and the chosen dipolarophile. Anhydrous conditions are essential to prevent hydrolysis of the starting material.

SolventBoiling Point (°C)Key Characteristics & Rationale
Tetrahydrofuran (THF) 66Excellent choice for reactions at room temperature or gentle reflux. Good solvating power.[9]
Chloroform (CHCl₃) 61Commonly used, but care must be taken due to its potential reactivity and health hazards.[3]
Dioxane 101Suitable for reactions requiring higher temperatures.
Benzene / Toluene 80 / 111Effective for refluxing conditions, particularly in cycloaddition reactions.[12][13]

Insight: Anhydrous THF is recommended as the starting point for protocol development due to its inertness and versatility for reactions conducted from 0 °C to room temperature.

Temperature and Concentration

The generation of nitrilimines is often performed at room temperature. Adding the base dropwise to the solution of the hydrazonoyl chloride and the trapping agent helps to maintain a low concentration of the transient nitrilimine, favoring the desired intermolecular reaction over dimerization. If the subsequent cycloaddition is sluggish, the reaction mixture can be gently heated to reflux.[12] A typical starting concentration for the hydrazonoyl halide is in the range of 0.1–0.5 M.

Part 3: Detailed Experimental Protocol

This protocol describes a general procedure for the generation of the nitrilimine from Methyl chloro[(2-nitrophenyl)hydrazono]acetate and its in situ trapping. The user must add a suitable dipolarophile to the reaction mixture.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Typical Quantity (for 1 mmol scale)Notes
Methyl chloro[(2-nitrophenyl)hydrazono]acetateC₉H₈ClN₃O₄257.63258 mg (1.0 eq)Starting material.
Dipolarophile (e.g., an alkene/alkyne)VariesVaries1.0–1.2 mmol (1.0–1.2 eq)Trapping agent.
Triethylamine (Et₃N)C₆H₁₅N101.190.15 mL (1.1 mmol, 1.1 eq)Reagent grade, distilled.
Anhydrous Solvent (e.g., THF)C₄H₈O72.115–10 mLFrom a solvent purification system or freshly opened bottle.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrazonoyl halides can be lachrymatory and should be handled with care.

  • Triethylamine is a corrosive and flammable liquid.

Step-by-Step Procedure
  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add Methyl chloro[(2-nitrophenyl)hydrazono]acetate (1.0 eq) and the chosen dipolarophile (1.0–1.2 eq).

  • Solvent Addition: Add anhydrous THF (to achieve a concentration of 0.1–0.2 M) via syringe and stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Slowly add triethylamine (1.1–1.5 eq) dropwise to the stirred solution over 5-10 minutes using a syringe. A white precipitate of triethylammonium chloride will likely form.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC by observing the consumption of the starting hydrazonoyl halide. The reaction time can vary from a few hours to overnight depending on the reactivity of the dipolarophile.[9] If the reaction is slow, it can be gently heated to reflux.

  • Work-up: Upon completion, cool the reaction mixture to room temperature (if heated). Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification:

    • Filter the mixture through a pad of Celite to remove the triethylammonium chloride precipitate. Wash the pad with additional solvent.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

    • The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired cycloadduct.

Part 4: Workflow and Data Visualization

G start Start setup 1. Add Hydrazonoyl Halide & Dipolarophile to Flask start->setup dissolve 2. Add Anhydrous Solvent setup->dissolve add_base 3. Add Triethylamine Dropwise dissolve->add_base react 4. Stir & Monitor (TLC) add_base->react workup 5. Quench & Filter (Remove Et₃NH⁺Cl⁻) react->workup purify 6. Concentrate & Purify (Chromatography) workup->purify end End Product purify->end

Part 5: Troubleshooting & Field-Proven Insights

  • Issue: Low or No Reaction.

    • Cause: Inactive base (due to moisture), poor quality solvent, or unreactive dipolarophile.

    • Solution: Ensure triethylamine is freshly distilled and the solvent is truly anhydrous. If the dipolarophile is electron-deficient, the reaction may require heating.[5]

  • Issue: Formation of Dimer Byproducts.

    • Cause: The rate of nitrilimine formation exceeds the rate of trapping.

    • Solution: Add the triethylamine more slowly or at a lower temperature (e.g., 0 °C) to control the concentration of the nitrilimine. Ensure at least a stoichiometric amount of the trapping agent is present.

  • Issue: Incomplete Reaction.

    • Cause: Insufficient base or reaction time.

    • Solution: Add an additional portion of triethylamine. Allow the reaction to stir for a longer period or apply gentle heat.

Expert Insight: The most common point of failure is the presence of moisture. Pre-drying all glassware in an oven and using rigorously dried solvents are paramount for achieving high yields and clean reaction profiles. The visual confirmation of triethylammonium chloride precipitation is a good indicator that the dehydrochlorination is proceeding.

References

  • Gleason, J. L., & Muchall, H. M. (2010). A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. Canadian Journal of Chemistry, 88(8), 746-758. [Link]

  • Fochi, R., & Corda, L. (2013). Regiocontrolled 1,3-dipolar cycloadditions of nitrile imines with acetylenes and α,β-unsaturated systems. Arkivoc, 2013(1), 337-361. [Link]

  • Shawali, A. S., & Abdallah, M. A. (2006). Nitrilimines in 1,3-Dipolar Cycloaddition Reactions: Synthesis of New Derivatives of Condensed 1,2,4-Triazolo-Heterocycles and Spiro Derivatives. Journal of Sulfur Chemistry, 27(4), 349-361. [Link]

  • El-Gendy, A. A., & El-Ghanam, A. M. (2023). N-Phenyl Benzohydrazonoyl Halides as an Excellent Precursor of Nitrile Imines for the Preparation of Heterocyclic Compounds. Polycyclic Aromatic Compounds, 43(8), 7483-7505. [Link]

  • Yamaletdinova, N. R., & Mamedov, V. A. (2024). Regioselective Cycloaddition of Nitrile Imines to 5-Aryl(hetaryl)methylene-2-methyl(benzyl)thiohydantoins. Molecules, 29(1), 120. [Link]

  • ResearchGate. (n.d.). The generation of nitrilimine and related reactions. ResearchGate. [Link]

  • Wang, Y., et al. (2014). Nucleophilic Trapping Nitrilimine Generated by Photolysis of Diaryltetrazole in Aqueous Phase. Molecules, 19(1), 305-317. [Link]

  • Shawali, A. S. (2017). A review on bis-hydrazonoyl halides: Recent advances in their synthesis and their diverse synthetic applications leading to bis-heterocycles of biological interest. Mini-Reviews in Organic Chemistry, 14(1). [Link]

  • Dalloul, H. M. (2008). Heterocyclic synthesis using nitrilimines: Part 10. Synthesis of some new 1,3,4,6-tetrasubstituted 1,2,4,5-tetrazines. Arkivoc, 2008(15), 183-192. [Link]

  • Kulesh, M. G., et al. (2025). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. International Journal of Molecular Sciences, 26(18), 14321. [Link]

  • Wentrup, C., et al. (1984). Nitrile Imines: Thermal Generation, Direct Observation, and Subsequent Trapping. Angewandte Chemie International Edition, 24(1), 56-57. [Link]

  • ResearchGate. (2025). A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. ResearchGate. [Link]

  • Utecht-Jarzyńska, G., Jarzyński, S., & Jasiński, M. (2024). Trapping in situ generated CF3-nitrile imines with maleimides under solvent-free mechanochemical conditions. RSC Mechanochemistry. [Link]

  • ResearchGate. (2025). Nucleophilic Trapping Nitrilimine Generated by Photolysis of Diaryltetrazole in Aqueous Phase. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • D'Anna, F., et al. (2020). When hydrazonoyl chlorides meet terminal alkynes: regioselective copper(i)-catalysed [3+2] versus base-promoted [3+2] cycloadditions. Heterocycles, 100(8), 1248-1264. [Link]

  • Abdelhamid, A. O., & Zohdi, H. F. (2007). Reaction of Hydrazonoyl Halides 511: A Facile Synthesis of 5-Arylthiazoles and Triazolino[4,3-a]pyrimidines as Antimicrobial Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(7), 1447-1457. [Link]

  • Gomaa, M. A. M., & Ali, M. M. (2016). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. International Journal of Organic Chemistry, 6(4), 263-274. [Link]

Sources

Reaction of Methyl chloro[(2-nitrophenyl)hydrazono]acetate with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Transformations of Methyl chloro[(2-nitrophenyl)hydrazono]acetate

Executive Summary

This technical guide details the reactivity profile and synthetic utility of Methyl chloro[(2-nitrophenyl)hydrazono]acetate (Compound 1 ). As a functionalized hydrazonoyl chloride, Compound 1 serves as a versatile precursor to nitrile imines, highly reactive 1,3-dipoles used in the construction of polysubstituted heterocycles.[1]

This note focuses on the Base-Mediated In Situ Generation of Nitrile Imines and their subsequent trapping with nucleophiles and dipolarophiles. These protocols are critical for researchers developing pyrazole-based scaffolds, thiadiazoles, and fused heterocyclic systems relevant to kinase inhibitors and agrochemicals.

Key Reactivity Features:

  • Precursor Class:

    
    -Arylhydrazonoyl chloride.
    
  • Reactive Intermediate: 1,3-Dipole (Nitrile Imine).[1]

  • Primary Application: [3+2] Cycloaddition and Nucleophilic Substitution.[2]

  • Substituent Effects: The 2-nitrophenyl moiety provides steric bulk and electronic activation (acidity of NH), while the methoxycarbonyl group directs regioselectivity during cycloaddition.

Mechanistic Insight: The Nitrile Imine Pathway

The reactivity of Compound 1 is governed by the elimination of hydrogen chloride (HCl) to form the transient nitrile imine species. This intermediate is unstable and must be generated in situ.

Mechanism Description:

  • Deprotonation: A base (typically Triethylamine, TEA) removes the acidic hydrazone proton (

    
    ). The 2-nitro group enhances this acidity (
    
    
    
    lowering), facilitating reaction under mild conditions.
  • Elimination: Chloride ion is expelled, generating the 1,3-dipole (nitrile imine).

  • Trapping:

    • Path A (1,3-Dipolar Cycloaddition): Reaction with alkenes, alkynes, or enamines to form 5-membered heterocycles (Pyrazoles, Pyrazolines).

    • Path B (Nucleophilic Substitution/Cyclization): Reaction with sulfur or nitrogen nucleophiles (e.g., KSCN) to form thiadiazoles.

Visual Pathway Analysis:

NitrileImine_Pathway Start Methyl chloro[(2-nitrophenyl) hydrazono]acetate (1) Intermediate Nitrile Imine (1,3-Dipole) Start->Intermediate -HCl (via Base) Base Base (Et3N) Base->Start Prod_Pyrazole Pyrazole Derivative Intermediate->Prod_Pyrazole [3+2] Cycloaddition (Path A) Prod_Fused Fused Heterocycle Intermediate->Prod_Fused [3+2] w/ Cyclic Enamine Prod_Thiadiazole 1,3,4-Thiadiazole Derivative Intermediate->Prod_Thiadiazole Nu Attack + Cyclization (Path B) Nu_Enolate Active Methylene (Enolate) Nu_Enolate->Prod_Pyrazole Nu_Enamine Enamine (C=C-N) Nu_Enamine->Prod_Fused Nu_Sulfur KSCN (Sulfur Nu) Nu_Sulfur->Prod_Thiadiazole

Figure 1: Divergent synthetic pathways from the hydrazonoyl chloride precursor via the nitrile imine intermediate.

Experimental Protocols

Protocol A: Synthesis of Pyrazoles via Active Methylenes

Target: Synthesis of polysubstituted pyrazoles (e.g., using Acetylacetone or Ethyl Acetoacetate).

Reagents:

  • Compound 1 (1.0 equiv)[3]

  • Acetylacetone (1.1 equiv)

  • Sodium Ethoxide (NaOEt) or Triethylamine (TEA) (1.2 equiv)

  • Ethanol (Absolute)

Step-by-Step Procedure:

  • Preparation: Dissolve Compound 1 (1 mmol) and Acetylacetone (1.1 mmol) in absolute Ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition (Critical Step):

    • If using NaOEt: Add Sodium Ethoxide solution (prepared from Na metal in EtOH) dropwise at 0–5°C.

    • Rationale: Low temperature prevents side reactions (dimerization of nitrile imine) and controls the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Subsequently, heat to reflux for 2–4 hours.

    • Monitoring: Check TLC (Mobile phase: Hexane/EtOAc 3:1). Consumption of Compound 1 indicates completion.

  • Workup: Cool the reaction mixture to RT. Pour onto crushed ice containing a few drops of HCl (to neutralize excess base).

  • Isolation: The solid precipitate is filtered, washed with water, dried, and recrystallized from Ethanol/DMF.

Expected Outcome: Methyl 1-(2-nitrophenyl)-4-acetyl-5-methyl-1H-pyrazole-3-carboxylate.

Protocol B: Synthesis of 1,3,4-Thiadiazoles

Target: Reaction with Potassium Thiocyanate (KSCN).[4][5]

Reagents:

  • Compound 1 (1.0 equiv)[3]

  • Potassium Thiocyanate (2.0 equiv)

  • Ethanol or Dioxane (Solvent)

Step-by-Step Procedure:

  • Dissolution: Dissolve Compound 1 (1 mmol) in Ethanol (30 mL).

  • Addition: Add KSCN (2 mmol) dissolved in minimal water or directly as a solid if solubility permits in the chosen solvent mixture.

  • Reflux: Heat the mixture under reflux for 4–6 hours.

    • Mechanism:[5][6] Nucleophilic attack of sulfur on the hydrazonoyl carbon, followed by cyclization and loss of methanol/water depending on the specific pathway (often forming imino-thiadiazolines).

  • Workup: Pour into ice water. Filter the resulting solid.

  • Purification: Recrystallize from Dioxane/Ethanol.

Optimization & Troubleshooting (Expertise)

The following table summarizes common issues and validated solutions based on the specific electronic nature of the 2-nitrophenyl group.

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Rapid addition of base causing Nitrile Imine dimerization (Tetrazine formation).Dilution & Slow Addition: Dilute the base significantly and add via syringe pump or dropping funnel over 30 mins.
Incomplete Cyclization Reaction stops at the acyclic hydrazone stage (intermediate).Force Conditions: Switch solvent from Ethanol (bp 78°C) to Dioxane (bp 101°C) or add a catalytic amount of stronger base (NaOEt) to drive the final dehydration.
Regioisomer Mixtures Competition between steric bulk (2-nitro) and electronics (

).
Solvent Control: Use non-polar solvents (Benzene/Toluene) with TEA to favor the concerted [3+2] mechanism over the stepwise ionic pathway.
Hydrolysis of Ester Presence of water in solvent during base treatment.Anhydrous Conditions: Use dry solvents and store TEA over KOH pellets.

Data Presentation: Substituent Effects

The 2-nitrophenyl group significantly alters the reaction kinetics compared to the unsubstituted phenyl analog.

Substituent (Ar)Electronic Effect (

)
Reaction Rate (Formation of Dipole)Solubility in EtOHRecommended Base
PhenylNeutralModerateHighTEA
2-Nitrophenyl Strong EWG / Ortho-Steric Fast (High NH Acidity) Low (Requires heat) NaOEt / TEA
4-ChlorophenylWeak EWGModerate-FastModerateTEA

Note: The ortho-nitro group accelerates deprotonation but may sterically hinder the approach of bulky dipolarophiles.

References

  • Shawali, A. S. (1993). Chemistry of Hydrazonoyl Halides. Chemical Reviews. (Search: "Shawali Hydrazonoyl Halides Chem Rev")

  • Shawali, A. S., & Mosselhi, M. A. (2003). Hydrazonoyl halides: Useful building blocks for the synthesis of arylazoheterocycles. Journal of Heterocyclic Chemistry.

  • Farghaly, T. A., & Shawali, A. S. (2007). Reactions of hydrazonoyl halides with heterocyclic thiones. Arkivoc.

  • Luo, W.-J., et al. (2024).[7] An efficient [3 + 2] cycloaddition reaction between vinylsulfonium salts and in situ generated nitrile imines. Journal of Organic Chemistry.

(Note: While direct deep links to PDFs often expire, the links above direct to the verified journal landing pages or search interfaces for the cited authoritative works.)

Sources

Troubleshooting & Optimization

Technical Support: Optimization of Methyl chloro[(2-nitrophenyl)hydrazono]acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

Welcome to the Technical Support Center. You are likely encountering low yields (<40%) or "oiling out" during the synthesis of Methyl chloro[(2-nitrophenyl)hydrazono]acetate .

This synthesis typically relies on the Japp-Klingemann reaction , involving the coupling of a diazonium salt with an active methylene compound (Methyl 2-chloroacetoacetate), followed by in situ deacetylation.

The Chemical Trap: The reaction is a "tug-of-war" between three competing pathways:

  • The Desired Path: Azo coupling followed by rapid deacetylation (loss of the acetyl group) to form the hydrazonoyl chloride.

  • The pH Trap: If pH > 7, the chlorine atom is labile and susceptible to hydrolysis or displacement.

  • The Stability Trap: The 2-nitro group destabilizes the diazonium salt, while the steric hindrance of the ortho-substitution slows the coupling rate, allowing decomposition to compete.

Diagnostic Workflow (Graphviz)

Before adjusting parameters, map your current failure mode to this logic tree.

TroubleshootingLogic Start Start: Analyze Crude Product Observation What is the primary failure mode? Start->Observation ModeA Dark Tar / Decomposition Observation->ModeA Charring ModeB Red/Orange Oil (No Solid) Observation->ModeB Oiling Out ModeC Precipitate is Wrong Color (Bright Yellow instead of Orange/Red) Observation->ModeC Wrong Solid CauseA Diazonium Decomposition Temp > 5°C or pH > 7 ModeA->CauseA CauseB Incomplete Deacetylation (Intermediate Azo-Ester Persists) ModeB->CauseB CauseC Unreacted Nitroaniline (Poor Diazotization) ModeC->CauseC FixA Action: Strict T < 0°C Buffer to pH 4-6 CauseA->FixA FixB Action: Extend Stir Time at RT Add mild base (NaOAc) to drive cleavage CauseB->FixB FixC Action: Cryo-mill amine Use Nitrosyl Sulfuric Acid CauseC->FixC

Caption: Diagnostic logic tree connecting physical observations of the crude product to specific mechanistic failures in the Japp-Klingemann pathway.

Module 1: Diazotization (The Foundation)

The Issue: 2-Nitroaniline is a weak base due to the electron-withdrawing nitro group.[1] Standard diazotization (NaNO₂/HCl) often fails to solubilize the amine, leading to unreacted starting material contaminating the final product.

Protocol Optimization:

  • Solubility is Key: Do not add nitrite to a suspension. The amine must be dissolved.[1][2]

  • The "Crash" Method: Dissolve 2-nitroaniline in hot concentrated HCl (or H₂SO₄). Cool rapidly to 0°C with vigorous stirring to precipitate the amine hydrochloride as a micro-crystalline flour . This high surface area ensures rapid reaction with nitrite.

  • Reagent Switch: If yields remain low, switch to Nitrosyl Sulfuric Acid (formed from NaNO₂ in conc. H₂SO₄).[1] This is far more potent for electron-deficient anilines.

ParameterStandard (Risky)Optimized (Robust)
Acid 2-3 eq HCl3-4 eq HCl or H₂SO₄ (Nitrosyl Sulfuric)
Temperature 0-5°C-5°C to 0°C (Internal probe required)
Endpoint VisualStarch-Iodide Paper (Must turn Instant Blue )
Urea Step Often skippedMandatory: Add Urea to quench excess HNO₂ before coupling.

Why Urea? Excess nitrous acid will nitrosate your active methylene compound (Methyl 2-chloroacetoacetate), killing the yield before coupling begins.

Module 2: The Coupling & Deacetylation (The Critical Junction)

The Mechanism: The diazonium salt attacks the active methylene of Methyl 2-chloroacetoacetate. This forms an azo-intermediate.[3][4][5] For the target hydrazonoyl chloride to form, the acetyl group must be cleaved (deacetylation).

The Failure: If the reaction is too acidic, deacetylation is slow, and you isolate the oily azo-intermediate. If too basic, the chlorine hydrolyzes.

Step-by-Step Protocol:

  • Preparation of Coupling Partner:

    • Dissolve Methyl 2-chloroacetoacetate in Ethanol/Water (1:1).

    • Add Sodium Acetate (3-4 equivalents). This acts as the buffer (pH 4-6) and the base to drive deacetylation.

    • Crucial: Cool this mixture to 0°C.

  • The Addition:

    • Add the cold Diazonium solution dropwise to the buffered Chloroacetoacetate solution.

    • Do not reverse addition. Adding the ester to the diazonium results in high local acid concentration, preventing coupling.

  • Driving Deacetylation:

    • After addition, allow the mixture to warm to Room Temperature (20-25°C).

    • Stir for 2-4 hours. The deacetylation (loss of acetic acid) is often slower than the coupling.

    • Visual Cue: The product should precipitate as a solid.[1] If it remains an oil, deacetylation is incomplete.

Module 3: Alternative "Robust" Route

If the direct Japp-Klingemann with the chloro-ester fails repeatedly due to the lability of the chlorine, switch to the Two-Step Chlorination Route . This is the industry standard for high-purity hydrazonoyl chlorides.

Workflow:

  • Step A: Couple 2-Nitroaniline diazonium salt with Methyl Acetoacetate (non-chloro).

    • Result: Methyl (2-nitrophenyl)hydrazonoacetate. (High Yield, stable solid).

  • Step B: Chlorinate the hydrazone.

    • Reagent: Sulfuryl Chloride (SO₂Cl₂) or NCS (N-Chlorosuccinimide).

    • Solvent: DCM or Acetic Acid.

    • Temp: 0°C to RT.

Why this works: It separates the carbon-carbon bond formation from the introduction of the sensitive chlorine atom.

FAQ: Troubleshooting Specific Anomalies

Q: My product is a sticky red oil that won't crystallize. A: This is likely the Azo-Ester Intermediate (before deacetylation).

  • Fix: Dissolve the oil in Methanol. Add a catalytic amount of Sodium Acetate or mild base and stir at RT. This promotes the cleavage of the acetyl group. The product should precipitate.[1]

Q: I see a strong smell of chlorine/bleach during coupling. A: Your pH is too low (< 2), or you didn't quench excess Nitrite. The Nitrous acid is oxidizing the chloride ions.

  • Fix: Ensure Urea quench is performed. Increase Sodium Acetate buffer.

Q: The yield is <20% and I see black tar. A: Thermal decomposition of the diazonium salt.

  • Fix: Your internal temperature likely spiked during the exothermic coupling. Slow down the addition rate. Ensure the internal temp never exceeds 5°C during addition.

Reaction Pathway Diagram

Understanding the mechanism clarifies why the "Acetyl Cleavage" is the bottleneck.

ReactionMechanism Diazonium 2-Nitroaniline Diazonium Salt Coupling Coupling Step (pH 4-6, 0°C) Diazonium->Coupling MCAA Methyl 2-chloro- acetoacetate MCAA->Coupling Intermediate Azo-Keto Intermediate (Unstable/Oily) Coupling->Intermediate Deacetylation Deacetylation Step (Loss of AcOH) Intermediate->Deacetylation Requires Base/Time Product Target: Methyl chloro[(2-nitro) hydrazono]acetate Deacetylation->Product

Caption: The reaction pathway highlighting the intermediate stage where "oiling out" typically occurs due to incomplete deacetylation.

References

  • Japp-Klingemann Reaction Mechanism & Scope

    • Phillips, R. R.[4] The Japp-Klingemann Reaction.[4][5][6][7][8][9][10]Organic Reactions1959 , 10, 143.

  • Synthesis of Hydrazonoyl Chlorides (General Methodologies)

    • Shawali, A. S. Hydrazonoyl halides: Useful building blocks for the synthesis of heterocyclic compounds.[11]Journal of Advanced Research2016 , 7(2), 211–241.

  • Optimization of Diazotization for Weak Amines

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Section on Diazonium Salts).[1][2][4][5][6]

  • Alternative Chlorination Route (NCS/SO2Cl2)

    • Zhang, Q., et al.[12] A Facile and Efficient Method for Preparing N-Tosylhydrazonoyl Chlorides.[12]J. Org.[12] Chem.2022 , 87, 6393-6396.[12]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Hydrazonoyl Chlorides for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Hydrazonoyl chlorides are invaluable, versatile reagents in organic synthesis, serving as crucial precursors for the construction of a wide array of nitrogen-containing heterocycles, which are prominent scaffolds in pharmaceuticals and agrochemicals.[1][2] Their utility as 1,3-dipole precursors in cycloaddition reactions further underscores their significance.[3][4] The efficiency of any synthetic endeavor relying on these building blocks is contingent upon their effective preparation. This guide provides an in-depth comparative analysis of the primary methods for synthesizing hydrazonoyl chlorides, offering experimental insights and quantitative data to aid researchers in selecting the optimal strategy for their specific needs.

Chlorination of Aldehyde Hydrazones

The direct chlorination of aldehyde hydrazones is one of the most common and straightforward methods for preparing hydrazonoyl chlorides. This approach involves the reaction of a pre-formed hydrazone with a suitable chlorinating agent. The choice of chlorinating agent is critical and influences the reaction's efficiency, substrate scope, and operational simplicity.

Mechanistic Rationale

The reaction proceeds via an electrophilic attack of a positive chlorine species (or its equivalent) on the electron-rich carbon of the C=N bond of the hydrazone. This is followed by the elimination of a proton to yield the final hydrazonoyl chloride. The hydrazone itself is typically synthesized by the condensation of an aldehyde with a corresponding hydrazine.[5]

Key Chlorinating Agents & Performance

Several reagents can effect this transformation, with N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) being among the most effective and widely used due to their stability, ease of handling, and high yields.[6]

  • Trichloroisocyanuric Acid (TCCA): TCCA has emerged as a superior chlorinating agent, offering high yields under mild conditions with short reaction times. It is also a stable and inexpensive chlorine source.[6] The reaction is often carried out in a suitable organic solvent like DMF or chloroform.

  • N-Chlorosuccinimide (NCS): NCS, often used in conjunction with a catalyst or an activator like dimethyl sulfide, is another effective reagent for this transformation.[5]

  • Sulfuryl Chloride (SO₂Cl₂): While effective, sulfuryl chloride is a more aggressive reagent and can sometimes lead to side products. Its use has been reported to yield the desired product in moderate yields (e.g., 30%).[7]

Table 1: Comparative Yields for Chlorination of Hydrazones

Starting Hydrazone (Ar-CH=N-NH-Ar')Chlorinating AgentSolventYield (%)Reference
Benzaldehyde phenylhydrazoneTCCADMFHigh (not specified)[6]
Substituted benzaldehyde phenylhydrazonesTCCADMFHigh (not specified)[6]
Benzaldehyde phenylhydrazoneNCS/DMSCH₂Cl₂Moderate (not specified)[5]
Oxalic acid bis-(N-phenylhydrazide) derivativeSO₂Cl₂Chloroform30%[7]
Experimental Protocol: Synthesis using TCCA
  • Hydrazone Formation: To a solution of the desired aldehyde (1.0 equiv) in ethanol, add the corresponding hydrazine (1.0 equiv). Stir the mixture at room temperature until TLC indicates the complete consumption of the aldehyde. The resulting hydrazone can often be used without further purification.

  • Chlorination: Dissolve the crude hydrazone in DMF. Add trichloroisocyanuric acid (TCCA) (0.34 equiv) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for the time indicated by preliminary small-scale experiments (often short, e.g., 30-60 minutes). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice water. The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

The Japp-Klingemann Reaction

A classic and highly versatile method, the Japp-Klingemann reaction, is used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[8][9] While it primarily yields hydrazones, it is a crucial pathway for accessing precursors that can be subsequently chlorinated or used directly in syntheses where the hydrazone is the key intermediate.[10] The reaction is particularly valuable for creating hydrazones with specific substitution patterns that might be difficult to access through direct condensation.

Mechanistic Rationale

The reaction is initiated by the coupling of an aryl diazonium salt with the enolate of a β-dicarbonyl compound. The resulting azo compound undergoes hydrolytic cleavage of the acyl group, followed by tautomerization to afford the stable hydrazone product.[8] A key advantage is the regioselective formation of the hydrazone.

dot graph Japp_Klingemann { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="β-Keto-ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazonium [label="Aryl Diazonium Salt\n(Ar-N₂⁺Cl⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; Azo [label="Azo Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis\n(-RCO₂H)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrazone [label="Hydrazone Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Azo [label="Coupling", color="#4285F4"]; Diazonium -> Azo [color="#4285F4"]; Azo -> Hydrolysis [label="Cleavage", color="#4285F4"]; Hydrolysis -> Hydrazone [label="Tautomerization", color="#4285F4"];

// Graph attributes graph [bgcolor="transparent", size="6,3", dpi=100]; } /**

  • Caption: The Japp-Klingemann Reaction Workflow. */

Performance and Scope

The Japp-Klingemann reaction is known for providing good to excellent yields and is compatible with a wide range of substituted aryl diazonium salts and β-dicarbonyl compounds.[10] This method is particularly powerful for synthesizing precursors for more complex molecules like indoles via the Fischer indole synthesis.[8]

Table 2: Representative Yields for Japp-Klingemann Reaction Products

β-Dicarbonyl CompoundAryl Diazonium SaltProduct TypeYield (%)Reference
Ethyl 2-chloro-3-oxobutanoateBenzidine diazonium chlorideBis-hydrazonoyl chlorideNot specified[7]
N-substituted-(3-hydroxymethylidine)-piperidin-4-oneAryldiazonium chlorideAryl hydrazoneModerate to Good[10]
β-Keto-acidPhenyldiazonium saltPhenylhydrazone70-80% (Typical)[11]
Experimental Protocol: General Procedure
  • Diazotization: Prepare the aryl diazonium salt by dissolving the corresponding aniline in a mixture of concentrated HCl and water, cooling to 0-5 °C, and adding a solution of sodium nitrite in water dropwise.

  • Coupling: Dissolve the β-keto-ester or β-keto-acid in a suitable solvent (e.g., ethanol) containing a base like sodium acetate.

  • Reaction: Slowly add the cold diazonium salt solution to the β-dicarbonyl solution while maintaining a low temperature (0-10 °C).

  • Work-up: After the addition is complete, allow the reaction to stir for several hours. The precipitated hydrazone is collected by filtration, washed with water, and dried.

  • Purification: The crude product is typically purified by recrystallization.

Synthesis from Hydrazides and Carboxylic Acid Derivatives

An alternative route involves the reaction of N'-substituted hydrazides with various chlorinating agents, such as thionyl chloride (SOCl₂) or a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[7][12] This method is particularly useful for creating hydrazonoyl chlorides from readily available carboxylic acid derivatives.

Mechanistic Rationale

The reaction likely proceeds through the formation of an intermediate where the hydroxyl group of the hydrazide tautomer is activated by the chlorinating agent (e.g., formation of a chlorosulfite ester with SOCl₂). Subsequent intramolecular rearrangement and elimination of SO₂ and HCl yield the desired hydrazonoyl chloride.

dot graph Hydrazide_Chlorination { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Hydrazide [label="N'-Aryl Hydrazide", fillcolor="#F1F3F4", fontcolor="#202124"]; SOCl2 [label="Thionyl Chloride\n(SOCl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Activated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="Elimination\n(-SO₂, -HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Hydrazonoyl Chloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Hydrazide -> Intermediate [label="Activation", color="#4285F4"]; SOCl2 -> Intermediate [color="#4285F4"]; Intermediate -> Elimination; Elimination -> Product;

// Graph attributes graph [bgcolor="transparent", size="6,3", dpi=100]; } /**

  • Caption: Synthesis from Hydrazides via Chlorination. */

Performance and Yields

This method can provide good yields, with reported values often in the range of 56-67% after purification.[13] The choice of reagents and reaction conditions is crucial for success. For instance, using triphenylphosphine and carbon tetrachloride in refluxing acetonitrile is another effective combination for converting bis-(N-arylhydrazides) into their corresponding bis-hydrazonoyl chlorides.[7]

Table 3: Yields from Hydrazide Chlorination

Starting HydrazideChlorinating AgentSolventYield (%)Reference
N′-[2,6-dinitro-4-(trifluoromethyl)phenyl]acethydrazideThionyl ChlorideToluene67%[13]
Oxalic bis-(N-arylhydrazides)PPh₃ / CCl₄AcetonitrileNot specified[7]
Iso- and terphthaloylhydrazidesPCl₅Not specifiedNot specified[7]
Experimental Protocol: Using Thionyl Chloride
  • Setup: To a solution of the N'-substituted hydrazide (1.0 equiv) in an inert solvent like toluene, add thionyl chloride (1.2-1.5 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 70 °C) and maintain for 3-4 hours, monitoring by TLC.[13]

  • Work-up: After cooling, the reaction mixture is carefully poured into water or a dilute base to quench excess thionyl chloride. The crude product is then extracted with an organic solvent.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization.

Comparative Analysis and Selection Guide

The choice of synthesis method depends heavily on the available starting materials, desired substitution pattern, and scale of the reaction.

MethodStarting MaterialsKey AdvantagesKey DisadvantagesBest For
Chlorination of Hydrazones Aldehydes, HydrazinesHigh yields, mild conditions (with TCCA), operational simplicity.[6]Requires pre-formation of the hydrazone.Rapid and high-yield synthesis from readily available aldehydes.
Japp-Klingemann Reaction β-Keto-esters/acids, AnilinesHigh versatility, excellent control of substitution patterns.[8][10]Requires diazotization step, which can be sensitive.Creating structurally complex hydrazone precursors not accessible by direct condensation.
From Hydrazides Carboxylic acids/esters, HydrazinesUtilizes readily available carboxylic acid derivatives.[12]Can require harsh reagents (PCl₅, SOCl₂), moderate yields.[7][13]Converting existing hydrazide libraries or when starting from carboxylic acids.

Conclusion

The synthesis of hydrazonoyl chlorides can be achieved efficiently through several reliable methods. The direct chlorination of aldehyde hydrazones using TCCA stands out for its high yields, mild conditions, and operational simplicity, making it an excellent choice for general applications.[6] The Japp-Klingemann reaction offers unparalleled versatility for accessing complex hydrazones from β-dicarbonyl compounds, which are key intermediates for further transformations.[8][10] Finally, synthesis from hydrazides provides a valuable alternative when starting from carboxylic acid derivatives.[12] By understanding the mechanistic underpinnings, advantages, and limitations of each method, researchers can confidently select the most appropriate synthetic route to accelerate their research and development programs.

References

  • Wang, K. et al. (2019). Study on the Chlorination Reaction of Hydrazones by Using of Trichloroisocyanuric Acid as Chloride Source. Chinese Journal of Organic Chemistry, 39(5), 1396-1403.
  • Shawali, A.S. (2016). A review on bis-hydrazonoyl halides. Semantic Scholar.
  • Anonymous. (n.d.). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives - PMC. National Center for Biotechnology Information.
  • Mohamed, M. et al. (2017). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. Scientific Research Publishing.
  • Anonymous. (n.d.). A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. BenchChem.
  • Anonymous. (n.d.). Japp–Klingemann reaction - Wikipedia. Wikipedia.
  • Anonymous. (n.d.). Synthesis of hydrazonoyl chlorides 2a-e and bis(hydrazonoyl...). ResearchGate.
  • Jand'al, P. et al. (2015). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. MDPI.
  • Anonymous. (2024). Synthesis and Development of Suitable Method for New Thiadiazoles using Hydrazonoyl Halides. Bentham Science Publishers.
  • Anonymous. (n.d.). Japp-Klingemann Reaction. SynArchive.
  • Gomha, S.M. (2016). Hydrazonoyl Chlorides as Precursors for Synthesis of Novel Bis-Pyrrole Derivatives. MDPI.
  • Anonymous. (n.d.). Japp-Klingemann reaction. chemeurope.com.
  • Gomha, S.M. (2016). Hydrazonoyl Chlorides as Precursors for Synthesis of Novel Bis-Pyrrole Derivatives - PMC. National Center for Biotechnology Information.
  • Jhanwar, A. et al. (n.d.). APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. TSI Journals.
  • Anonymous. (n.d.). Structures of hydrazonyl chlorides and overall yields. ResearchGate.

Sources

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